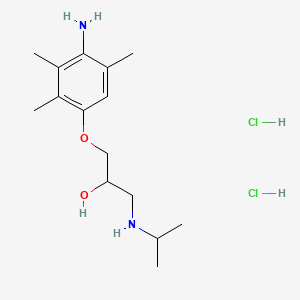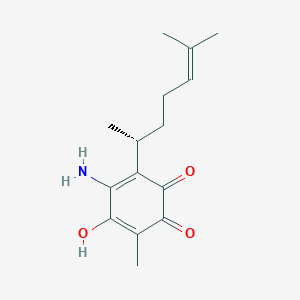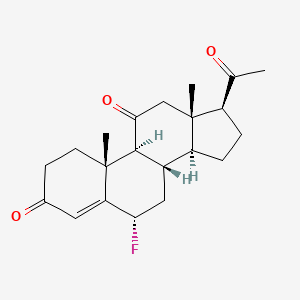
2-((2-(4-Pyridyl)methyl)thio)benzimidazole
Vue d'ensemble
Description
“2-((2-(4-Pyridyl)methyl)thio)benzimidazole” is a chemical compound with the molecular formula C13H11N3S . It is a derivative of benzimidazole, which is a heterocyclic compound that is an essential scaffold in drug and pharmaceutical development . This compound exhibits antibacterial properties that are selective for Helicobacter spp .
Synthesis Analysis
The synthesis of this compound involves a parallel chemistry expansion of the 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold . This process yields a set of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates, which display potent and selective activities against the gastric pathogen Helicobacter pylori .
Molecular Structure Analysis
The molecular structure of “2-((2-(4-Pyridyl)methyl)thio)benzimidazole” consists of 17 heavy atoms . The compound has a topological polar surface area of 66.9 Ų and a complexity of 243 . The compound’s exact mass and monoisotopic mass are both 241.06736854 g/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .
Applications De Recherche Scientifique
Corrosion Inhibition
Benzimidazole derivatives: are widely recognized for their role as corrosion inhibitors . They are particularly effective in protecting metals from corrosion in aggressive corrosive media such as 1 M HCl , 1 M HNO3 , and 1.5 M H2SO4 . These compounds, including 2-((2-(4-Pyridyl)methyl)thio)benzimidazole, form a protective film on the metal surface, significantly reducing the rate of corrosion. They are known to act as mixed-type inhibitors, with a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biological Activity
Benzimidazole and its derivatives exhibit a broad spectrum of biological activities . They are structurally similar to DNA bases, which allows them to mimic their properties and interact with biological systems. This compound has been found to have antimicrobial , antifungal , antiviral , and anticancer properties. It can also be used in the synthesis of drugs like Albendazole and Omeprazole , which treat a variety of conditions .
Coordination Chemistry
In coordination chemistry, benzimidazole derivatives are used to synthesize complexes with various metals. These complexes have been studied for their spectral and catalytic properties , as well as their enhanced biological activities. The coordination of benzimidazole compounds with metals can lead to new materials with potential applications in medicinal chemistry and photovoltaics .
Optical Sensing
Due to their structural properties, benzimidazole derivatives can be utilized as optical sensors . They can serve as bioimaging agents, helping in the visualization of biological processes. Their ability to fluoresce under certain conditions makes them valuable in the field of bioimaging .
Pharmacological Research
Benzimidazole compounds are being actively researched for their pharmacological activities . They have shown promise as potent antibacterial agents against resistant organisms, including methicillin and vancomycin-resistant S. aureus . The ongoing research aims to develop new drugs based on these compounds to combat antibiotic resistance .
Anticancer Research
The anticancer properties of benzimidazole derivatives are a significant area of study. These compounds have been reported to exhibit cytotoxic activities against cancer cells. Research is focused on understanding their mechanisms of action and developing them into effective chemotherapeutic agents .
Mécanisme D'action
Target of Action
Benzimidazole derivatives are known to have a wide range of targets due to their versatile heterocyclic structure .
Mode of Action
Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their versatile heterocyclic structure .
Pharmacokinetics
Benzimidazole derivatives are usually associated with various kinds of pharmacokinetic and pharmacodynamic properties .
Result of Action
Benzimidazole derivatives are known to have a wide range of antimicrobial properties .
Action Environment
Benzimidazole derivatives are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Safety and Hazards
Propriétés
IUPAC Name |
2-(pyridin-4-ylmethylsulfanyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-4-12-11(3-1)15-13(16-12)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTXQYUQXAYWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178242 | |
| Record name | 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |
CAS RN |
23593-14-8 | |
| Record name | 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B1204109.png)

![3-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide;methanesulfonic acid](/img/structure/B1204111.png)
